Bienvenue dans la boutique en ligne BenchChem!

Benzyl (2-oxo-5-phenyl-2,3-dihydro-1h-benzo[e][1,4]diazepin-3-yl)carbamate

Purity HPLC Protected Intermediate

Benzyl (2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate (CAS 108895‑98‑3), also designated Z‑(R,S)‑3‑amino‑2‑oxo‑5‑phenyl‑1,4‑benzodiazepine, is a C23H19N3O3 benzodiazepine derivative. It features a benzyloxycarbonyl (Cbz) protecting group on the 3‑amino position of the 1,4‑benzodiazepin‑2‑one core, rendering it a critical protected intermediate for constructing diverse bioactive 1,4‑benzodiazepines.

Molecular Formula C23H19N3O3
Molecular Weight 385.423
CAS No. 108895-98-3
Cat. No. B2492974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-oxo-5-phenyl-2,3-dihydro-1h-benzo[e][1,4]diazepin-3-yl)carbamate
CAS108895-98-3
Molecular FormulaC23H19N3O3
Molecular Weight385.423
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2C(=O)NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
InChIInChI=1S/C23H19N3O3/c27-22-21(26-23(28)29-15-16-9-3-1-4-10-16)25-20(17-11-5-2-6-12-17)18-13-7-8-14-19(18)24-22/h1-14,21H,15H2,(H,24,27)(H,26,28)
InChIKeySJZIESNYFPDCPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl (2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate (CAS 108895-98-3): Procurement-Ready Reference Standard and Protected Benzodiazepine Intermediate


Benzyl (2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate (CAS 108895‑98‑3), also designated Z‑(R,S)‑3‑amino‑2‑oxo‑5‑phenyl‑1,4‑benzodiazepine, is a C23H19N3O3 benzodiazepine derivative [1]. It features a benzyloxycarbonyl (Cbz) protecting group on the 3‑amino position of the 1,4‑benzodiazepin‑2‑one core, rendering it a critical protected intermediate for constructing diverse bioactive 1,4‑benzodiazepines . Commercial availability at ≥98% HPLC purity and its use as a pharmaceutical impurity reference standard [2] position this compound for quality‑control and synthetic research applications.

Why Unprotected or Differently Protected 3‑Amino‑1,4‑benzodiazepin‑2‑one Analogs Cannot Substitute for Benzyl (2‑oxo‑5‑phenyl‑2,3‑dihydro‑1H‑benzo[e][1,4]diazepin‑3‑yl)carbamate in Sensitive Synthetic Sequences


The Cbz (benzyloxycarbonyl) group on this compound is orthogonal to acid‑labile protecting groups such as Boc (tert‑butoxycarbonyl) and base‑labile groups such as Fmoc (9‑fluorenylmethoxycarbonyl), enabling selective deprotection in complex synthetic routes [1]. Direct use of the free amine (3‑amino‑2‑oxo‑5‑phenyl‑1,4‑benzodiazepine) introduces nucleophilic interference and uncontrolled reactivity, while 7‑chloro analogs such as benzyl N‑[7‑chloro‑5‑(2‑chlorophenyl)‑2‑oxo‑1,3‑dihydro‑1,4‑benzodiazepin‑3‑yl]carbamate alter the electronic profile and steric demand of subsequent coupling steps [2]. Furthermore, the racemic (R,S) configuration at C3 of this intermediate provides a well‑defined stereochemical mixture that matches the requirements of many established synthetic protocols, whereas enantiopure or acyl‑protected alternatives often necessitate divergent reaction conditions and deliver different impurity profiles .

Quantitative Differentiation of Benzyl (2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate Against In‑Class and Functional Analogs


HPLC Purity Compared with Free Amine and Boc‑Protected Analog

Commercial batches of the Cbz‑protected title compound are routinely supplied at ≥98% HPLC purity . In contrast, the corresponding free amine (3‑amino‑2‑oxo‑5‑phenyl‑1,4‑benzodiazepine) is rarely offered above 95% due to its higher reactivity and tendency to oxidize, while the Boc‑protected analog typically requires chromatographic purification to reach ≥95% and often retains residual TFA from deprotection steps . This ≥3‑percentage‑point purity advantage directly reduces the impurity burden in GMP intermediate qualification.

Purity HPLC Protected Intermediate

Deprotection Orthogonality: Cbz vs. Boc vs. Fmoc on the 1,4‑Benzodiazepin‑2‑one Scaffold

The Cbz group of the title compound is cleaved by catalytic hydrogenation (H₂, Pd/C) under neutral conditions, whereas the Boc group requires strong acid (TFA or HCl) and the Fmoc group requires secondary amine bases (piperidine) [1]. This orthogonality allows sequential deprotection in the presence of acid‑ or base‑sensitive benzodiazepine functionalities. Quantitative model studies on related 3‑amino‑1,4‑benzodiazepin‑2‑ones show that hydrogenolytic Cbz removal proceeds with >95% yield (isolated) without epimerization at C3, while TFA‑mediated Boc deprotection of the same scaffold results in 85‑90% yield and up to 5% racemization [2].

Protecting group Orthogonality Solid-phase synthesis

Price and Availability as a Ready‑to‑Use Pharmaceutical Impurity Standard

The title compound is catalogued as a pharmaceutical impurity reference standard at a premium of approximately 2‑ to 5‑fold over bulk research chemicals, reflecting its rigorous characterization and suitability for ANDA/DMF submissions . By comparison, the simpler analog 2‑oxo‑5‑phenyl‑1,4‑benzodiazepine (lacking the 3‑amino‑Cbz group) is priced as a generic screening compound and rarely includes a full Certificate of Analysis suitable for regulatory filing . This differentiation is critical for analytical method validation and stability studies.

Impurity standard Pharmacopoeia Quality control

Solubility Profile Favoring Common Organic Reaction Solvents

The title compound is freely soluble in dichloromethane, tetrahydrofuran, and ethyl acetate, and sparingly soluble in water (<0.1 mg/mL) . This profile contrasts with the hydrochloride salt of the free amine, which exhibits higher aqueous solubility but is hygroscopic and less stable in organic solvents [1]. The enhanced organic solubility facilitates homogeneous reaction conditions in amide coupling and N‑alkylation steps.

Solubility Process chemistry Formulation

Procurement‑Guided Application Scenarios for Benzyl (2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate


Medicinal Chemistry: Selective Deprotection in Multi‑Step Synthesis of CCK‑B and Gastrin Antagonists

The Cbz group of this intermediate is selectively removed under hydrogenolysis while leaving acid‑labile tert‑butyl esters or base‑labile Fmoc groups intact [1]. This orthogonality has been exploited in the construction of 3‑amido‑benzodiazepine CCK‑B receptor antagonists, where the Cbz‑protected intermediate is coupled to succinamic acid derivatives and subsequently deprotected without disturbing the sensitive amide bonds [2].

Analytical Quality Control: Impurity Profiling in Chlordiazepoxide and Diazepam API

The compound is a documented impurity standard for benzodiazepine active pharmaceutical ingredients. Its use at 0.1–1.0% spiking levels in HPLC method validation ensures accurate quantification of the 3‑amino‑2‑oxo‑5‑phenyl‑1,4‑benzodiazepine impurity, which may arise during the synthesis of chlordiazepoxide when Cbz deprotection is incomplete [1].

Process Chemistry: Kilogram‑Scale Preparation of 3‑Amino‑1,4‑benzodiazepin‑2‑one Building Blocks

The crystalline nature and high purity (≥98%) of this Cbz‑protected intermediate allow straightforward isolation and drying, making it suitable for kilogram‑scale campaigns where Boc analogs often retain solvents and require re‑crystallization [1]. The hydrogenolytic deprotection step can be telescoped directly into hydrogenation reactors, streamlining the route to the free amine [2].

Chemical Biology: Bifunctional Probe Synthesis via Orthogonal Protecting Group Strategy

The combination of the Cbz‑protected amine and the free lactam NH in this scaffold enables sequential functionalization: the lactam can be alkylated or acylated while the Cbz group remains intact, then the amine can be unmasked for conjugation to biotin or fluorophores. This dual‑reactivity profile is not achievable with the corresponding Boc‑protected compound, which undergoes partial lactam N‑deprotection under the acidic conditions of Boc removal [1].

Quote Request

Request a Quote for Benzyl (2-oxo-5-phenyl-2,3-dihydro-1h-benzo[e][1,4]diazepin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.